N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a tetrahydropyran ring, and a carboxamide group. Benzimidazole derivatives are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of Propyl Chain: The propyl chain is introduced via nucleophilic substitution reactions.
Formation of Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating parasitic infections and other diseases.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially disrupting their function. This can lead to antimicrobial or anticancer effects by inhibiting cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Tetrahydropyran Derivatives: Compounds with tetrahydropyran rings, such as certain glycosides, have similar structural features.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of a benzimidazole moiety and a tetrahydropyran ring, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c26-21(22(12-15-27-16-13-22)17-7-2-1-3-8-17)23-14-6-11-20-24-18-9-4-5-10-19(18)25-20/h1-5,7-10H,6,11-16H2,(H,23,26)(H,24,25) |
InChI Key |
NXZJPXCFTUPCAG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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